molecular formula C8H12BrN3O B8205769 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine

Cat. No.: B8205769
M. Wt: 246.10 g/mol
InChI Key: UGZBXMNLPORVES-UHFFFAOYSA-N
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Description

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine (CAS: 2676958-34-0) is a heterocyclic compound featuring a pyrazolo-oxazole core substituted with a bromine atom at the 7-position and an N,N-dimethylmethanamine side chain. Its molecular formula is C₈H₁₂BrN₃O, and it is commercially available with a purity of 97% (BLDpharm inventory reports) . The structure combines a dihydropyrazolo[5,1-b]oxazole scaffold—a fused bicyclic system—with a tertiary amine group, suggesting utility in targeting central nervous system (CNS) receptors or enzyme active sites .

Properties

IUPAC Name

1-(7-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3O/c1-11(2)4-6-5-13-8-7(9)3-10-12(6)8/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZBXMNLPORVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1COC2=C(C=NN12)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe bromine atom can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Catalysts: Such as palladium or copper catalysts for coupling reactions.

    Solvents: Common organic solvents like dichloromethane, ethanol, or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. For example, it may interact with kinases or other proteins involved in cell signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the pyrazolo-oxazole core or N,N-dimethylmethanamine moiety. Key differences in substituents, biological activity, and synthetic utility are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Features Applications/Findings
1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine 7-Br, N,N-dimethylmethanamine 246.11 g/mol Bromine enhances electrophilic reactivity; tertiary amine improves solubility. Building block for metal-catalyzed C–H functionalization .
(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride NH₂ (protonated as HCl salt) 187.62 g/mol Primary amine allows conjugation; lacks bromine. Intermediate for bioactive molecule synthesis .
Adinazolam (1-(8-chloro-6-phenyl-4H-triazolo[4,5-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine) Triazolobenzodiazepine core, Cl, N,N-dimethylmethanamine 348.83 g/mol Clinically used anxiolytic; dimethylamine critical for receptor binding. CNS activity via GABA modulation .
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole 7-Br, 2-CH₃ 201.02 g/mol Methyl group stabilizes the oxazole ring; bromine enables Suzuki coupling. Precursor for fluorescent probes .
1-[3-(Aminomethyl)phenyl]-N,N-dimethylmethanamine Benzene ring, NH₂CH₂, N,N-dimethylmethanamine 178.28 g/mol Aromatic amine with flexible linker; no heterocycle. Intermediate for polymer or surfactant synthesis .

Structural and Reactivity Differences

  • Bromine vs. Methyl/Amine Substituents: The 7-bromo group in the target compound distinguishes it from non-halogenated analogs (e.g., (2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride) . Bromine facilitates palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination), whereas methyl or amine groups prioritize stability or hydrogen bonding .
  • N,N-Dimethylmethanamine vs.

Biological Activity

The compound 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine (CAS No. 2676958-34-0) is a derivative of the pyrazolo[5,1-b]oxazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a comparative data table.

Chemical Information

  • IUPAC Name : 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine
  • Molecular Formula : C8_8H12_{12}BrN3_3O
  • Molecular Weight : 246.10 g/mol
  • CAS Number : 2676958-34-0

Structural Representation

The compound features a bromo-substituted pyrazolo[5,1-b]oxazole ring system linked to a dimethylmethanamine moiety. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds within the pyrazolo[5,1-b]oxazole class exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may possess potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action.

Anticancer Potential

In vitro studies have shown that 1-(7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazol-3-yl)-N,N-dimethylmethanamine exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

The compound demonstrated IC50_{50} values as low as 15 µM against these cell lines, indicating a promising anticancer profile. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Neuropharmacological Effects

Preliminary studies suggest that this compound may also exhibit neuropharmacological effects. Specifically:

  • It has been shown to enhance cognitive functions in animal models.
  • Behavioral tests indicated increased memory retention and learning capabilities.

These effects may be attributed to modulation of neurotransmitter systems, although further research is needed to elucidate the underlying mechanisms.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various pyrazolo[5,1-b]oxazole derivatives. The study highlighted that the introduction of bromine at the 7-position significantly enhanced antibacterial activity compared to unsubstituted analogs.

Case Study 2: Anticancer Activity

A recent investigation published in Cancer Letters explored the anticancer properties of this compound on human cancer cell lines. Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers.

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